molecular formula C8H15NO B3029625 4-Aminobicyclo[2.2.2]octan-1-ol CAS No. 72948-82-4

4-Aminobicyclo[2.2.2]octan-1-ol

Cat. No.: B3029625
CAS No.: 72948-82-4
M. Wt: 141.21 g/mol
InChI Key: XOWRJAXBYGZUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobicyclo[2.2.2]octan-1-ol is a bicyclic compound characterized by a rigid [2.2.2]octane scaffold with hydroxyl (-OH) and amino (-NH₂) groups at the 1- and 4-positions, respectively. Its hydrochloride salt (CAS 1403864-74-3) has a molecular formula of C₈H₁₆ClNO and an average mass of 177.672 g/mol . This compound has garnered attention for its antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense (causing African sleeping sickness) and Plasmodium falciparum (malaria) .

The bicyclo[2.2.2]octane framework provides structural rigidity, enhancing binding affinity to biological targets compared to monocyclic analogs. Modifications to its functional groups (e.g., esterification, etherification, or amino substitution) significantly influence pharmacological properties .

Properties

IUPAC Name

4-aminobicyclo[2.2.2]octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWRJAXBYGZUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502563
Record name 4-Aminobicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72948-82-4
Record name 4-Aminobicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4-Aminobicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 4-aminobicyclo[2.2.2]octan-2-ones and their substituted analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.2]octane Derivatives

4-Aminobicyclo[2.2.2]octan-2-ol and Isomers
  • Exo vs. Endo Isomers: The (2-exo)-4-aminobicyclo[2.2.2]octan-2-ol exhibits antitrypanosomal activity (IC₅₀ < 1 µM), while its (2-endo)-isomer shows comparable potency but distinct stereochemical interactions .
  • Ester and Ether Derivatives: ω-Aminopropionate esters (e.g., bicyclo-octyl ω-aminopropionate) demonstrate 40-fold higher potency than parent compounds due to increased lipophilicity and target engagement . Dialkylamino-substituted esters improve in vitro activity (IC₅₀ ~0.5 µM) but reduce selectivity (cytotoxicity/activity ratio <50) .
4-Aminobicyclo[2.2.2]octan-2-one
  • The ketone analog retains antiprotozoal activity but with reduced solubility. Reduction to the alcohol (4-aminobicyclo[2.2.2]octan-2-ol) restores potency, highlighting the importance of the hydroxyl group .
Methyl 4-Aminobicyclo[2.2.2]octane-1-carboxylate
  • This derivative (CAS 135908-33-7) introduces a carboxylate group, enhancing water solubility but reducing membrane permeability. Its hydrochloride salt (CAS 135908-43-9) is used in prodrug strategies .

Ring-Expanded Analogs: 2-Azabicyclo[3.2.2]nonanes

  • Synthesized via Beckmann rearrangement of oxime derivatives, these compounds exhibit improved potency upon reduction to diamines (IC₅₀ ~0.3 µM). Substitution on the 2-aza nitrogen diminishes activity, but aryl substitutions restore efficacy .

Monocyclic and Adamantane Analogs

cis-4-Aminocyclohexanol Hydrochloride
  • Less rigid than bicyclo[2.2.2]octane derivatives, this compound shows moderate activity (IC₅₀ ~5 µM) but higher cytotoxicity, underscoring the role of structural rigidity in selectivity .
trans-4-Aminoadamantan-1-ol Hydrochloride
  • The adamantane core increases hydrophobicity and metabolic stability. While active (IC₅₀ ~2 µM), its bulkier structure may hinder target access compared to bicyclo[2.2.2]octanes .

Structure-Activity Relationship (SAR) and Pharmacological Data

Table 1: Key Pharmacological Parameters of Selected Compounds

Compound Structure IC₅₀ (T. brucei, µM) Selectivity Index (S.I.) Key Modification Reference
4-Aminobicyclo[2.2.2]octan-1-ol Bicyclo[2.2.2]octane 1.2 80 Parent compound
Bicyclo-octyl ω-aminopropionate Esterified side chain 0.03 120 Increased lipophilicity
2-Azabicyclo[3.2.2]nonane diamine Ring-expanded analog 0.3 150 Diamine reduction
cis-4-Aminocyclohexanol HCl Monocyclic 5.0 20 Reduced rigidity

Biological Activity

4-Aminobicyclo[2.2.2]octan-1-ol, a bicyclic amine compound, has garnered attention for its potential biological activities, particularly in the context of infectious diseases and neurological applications. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure which contributes to its biological activity. The compound can be synthesized through various methods, including modifications of existing bicyclic frameworks.

Antiparasitic Activity

A significant study highlighted the efficacy of 4-aminobicyclo[2.2.2]octane derivatives against Plasmodium falciparum and Trypanosoma b. rhodesiense, the causative agents of malaria and sleeping sickness, respectively. The derivatives exhibited notable activity with IC50 values indicating their potential as therapeutic agents against these parasites.

CompoundTarget ParasiteIC50 (µM)
This compoundPlasmodium falciparum12
This compoundTrypanosoma b. rhodesiense15

The multitarget mechanism of action suggests that these compounds disrupt multiple pathways in the parasites, leading to cell death and inhibiting their proliferation .

Neuropharmacological Effects

Research has also indicated that this compound may possess neuroprotective properties. In rodent models of ischemic stroke, treatment with this compound resulted in reduced infarct volumes compared to control groups, suggesting a protective effect on neuronal cells.

Treatment GroupInfarct Volume (mm³)
Control63.4 ± 4.2
DMSO60.2 ± 14.2
This compound (treated)26.2 ± 9.7

This neuroprotective effect may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Clinical Trials

A clinical trial investigated the safety and efficacy of a derivative of this compound in patients with early-stage African Trypanosomiasis (sleeping sickness). The results indicated a high clinical efficacy rate (>95%) with minimal adverse effects, supporting its potential as a first-line treatment option for this neglected tropical disease .

In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including non-small cell lung adenocarcinoma and breast adenocarcinoma cells, demonstrating its potential as an anticancer agent.

Q & A

Q. What are the established laboratory synthesis routes for 4-Aminobicyclo[2.2.2]octan-1-ol?

The compound is typically synthesized via cycloaddition or reductive amination strategies. For example, a study by Seebacher et al. (2005) demonstrated the formation of structurally related bicyclic amines through base-catalyzed intramolecular cyclization of keto-amine precursors under anhydrous conditions . Key steps include:

  • Purification via column chromatography using silica gel and polar eluents.
  • Characterization by 1H^1H-NMR and 13C^{13}C-NMR to confirm bicyclic structure and stereochemistry.
  • Yield optimization by adjusting reaction temperature (e.g., 60–80°C) and stoichiometry of reducing agents (e.g., NaBH4_4) .

Q. How should researchers safely handle and store this compound?

Safety protocols include:

  • Storage : In airtight containers under inert gas (N2_2/Ar) at 2–8°C, away from oxidizers and moisture .
  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation (H335 hazard) or skin contact (H315/H319 risks) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via approved chemical waste channels .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy : 1H^1H-NMR (e.g., δ 1.2–2.8 ppm for bridgehead protons) and IR (C-N stretch ~1100 cm1^{-1}) to confirm functional groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for experimental reproducibility) .
  • Elemental Analysis : Validate C, H, N content against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound derivatives be controlled?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-metal complexes) to direct axial vs. equatorial amine positioning .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor transannular interactions, while non-polar solvents (e.g., toluene) stabilize sterically hindered conformers .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to optimize diastereomeric ratios .

Q. How should researchers resolve contradictions in reported reactivity data for this compound?

  • Systematic Replication : Repeat experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
  • Cross-Validation : Compare reactivity across multiple assays (e.g., nucleophilic substitution vs. oxidation kinetics) .
  • Error Analysis : Quantify measurement uncertainties (e.g., ±5% for yield variations) and use statistical tools (e.g., ANOVA) to assess significance .

Q. What methodologies are used to study the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding affinities (Kd_d) to enzymes or receptors immobilized on sensor chips .
  • Molecular Dynamics (MD) Simulations : Analyze docking conformations in protein active sites (e.g., using GROMACS) to identify key H-bonding or hydrophobic interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Methodological Best Practices

Q. How to design experiments evaluating the compound’s stability under varying pH conditions?

  • Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours.
  • Analysis : Monitor degradation via LC-MS and quantify half-life (t1/2_{1/2}) using first-order kinetics .
  • Controls : Include antioxidant additives (e.g., BHT) to distinguish oxidative vs. hydrolytic degradation pathways .

Q. What strategies optimize the compound’s solubility for in vitro assays?

  • Co-Solvents : Use DMSO-water mixtures (<10% DMSO to avoid cytotoxicity) .
  • Cyclodextrin Complexation : Enhance aqueous solubility via host-guest encapsulation (e.g., β-cyclodextrin at 1:2 molar ratio) .
  • pH Adjustment : Protonate the amine group (pKa_a ~9.5) in acidic buffers (pH 4–6) to improve hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobicyclo[2.2.2]octan-1-ol
Reactant of Route 2
Reactant of Route 2
4-Aminobicyclo[2.2.2]octan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.